Product packaging for Lithium;oxirane(Cat. No.:CAS No. 264910-85-2)

Lithium;oxirane

Cat. No.: B12573775
CAS No.: 264910-85-2
M. Wt: 51.0 g/mol
InChI Key: WNIPUWPCERUGNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lithium;oxirane is a specialized organolithium compound offered for research and development purposes. It is provided as a reagent for use by qualified professional researchers in a controlled laboratory environment. This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, personal, or any other household uses. Researchers are responsible for verifying the compound's suitability for their specific applications. Handling should adhere to all appropriate safety protocols. Please consult the Safety Data Sheet (SDS) before use. For detailed specifications, purity data, and custom synthesis inquiries, please contact us.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H4LiO+ B12573775 Lithium;oxirane CAS No. 264910-85-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

264910-85-2

Molecular Formula

C2H4LiO+

Molecular Weight

51.0 g/mol

IUPAC Name

lithium;oxirane

InChI

InChI=1S/C2H4O.Li/c1-2-3-1;/h1-2H2;/q;+1

InChI Key

WNIPUWPCERUGNX-UHFFFAOYSA-N

Canonical SMILES

[Li+].C1CO1

Origin of Product

United States

Mechanistic Investigations of Lithium Oxirane Transformations

Nucleophilic Ring-Opening Mechanisms Mediated by Lithium Reagents

The reaction of epoxides with lithium reagents is a cornerstone of synthetic organic chemistry, providing a reliable method for the formation of carbon-carbon and carbon-heteroatom bonds. The nature of the lithium reagent, the substitution pattern of the epoxide, and the reaction conditions all play a critical role in determining the outcome of these transformations.

Organolithium reagents are potent nucleophiles that readily attack the carbon atoms of the epoxide ring, leading to its opening and the formation of β-substituted alcohols after an aqueous workup. wikipedia.orgfiveable.melibretexts.org The reaction generally proceeds via an SN2 mechanism, where the nucleophilic carbon of the organolithium compound attacks one of the epoxide carbons, causing the simultaneous cleavage of the C-O bond. wikipedia.orgmasterorganicchemistry.comjove.com This process results in the formation of a lithium alkoxide intermediate, which is subsequently protonated. masterorganicchemistry.comjove.com

The reaction pathway involves the coordination of the Lewis acidic lithium cation to the epoxide oxygen, which enhances the electrophilicity of the ring carbons. cdnsciencepub.comsemanticscholar.org This coordination polarizes the C-O bonds, making them more susceptible to nucleophilic attack. The structure of the organolithium reagent, which often exists as aggregates in solution, can also influence the reaction mechanism and stereoselectivity. wikipedia.orggu.se For instance, the use of additives like HMPA or DMPU can alter the aggregation state and reactivity of the organolithium species. wikipedia.org

Lithium amides, such as lithium diethylamide (LiNEt2), lithium diisopropylamide (LDA), and lithium 2,2,6,6-tetramethylpiperidide (LiTMP), are strong, non-nucleophilic bases that can induce a variety of transformations in epoxides. wikipedia.orgorganicchemistrydata.org While they can act as nucleophiles in some cases, their primary role is often to promote elimination and rearrangement reactions by acting as a base. wikipedia.orgnih.govacs.org The choice of the lithium amide is crucial, as their steric bulk and basicity can significantly influence the reaction pathway. organicchemistrydata.orgpsu.edu

A common reaction pathway for epoxides treated with lithium amides is the β-elimination, which leads to the formation of allylic alcohols. wikipedia.orgthieme-connect.comresearchgate.net This reaction involves the abstraction of a proton from the carbon adjacent (β-position) to the epoxide ring. wikipedia.org The process is believed to proceed through a concerted mechanism involving a syn-periplanar arrangement of the abstracted proton and the C-O bond being broken. wikipedia.org This stereoelectronic requirement often dictates the geometry of the resulting double bond, with a preference for the formation of trans-alkenes to minimize steric strain in the transition state. wikipedia.org

The reaction is initiated by the formation of a complex between the lithium amide and the epoxide. wikipedia.org Subsequent deprotonation and concerted C-O bond cleavage lead to a lithium allylic alkoxide intermediate, which upon workup yields the allylic alcohol. wikipedia.org The regioselectivity of the deprotonation is influenced by the acidity of the available β-protons and steric factors.

In addition to β-elimination, lithium amides can also deprotonate a proton directly attached to the epoxide ring (α-position), leading to the formation of an α-lithiated epoxide. nih.govacs.orgthieme-connect.comresearchgate.net These α-lithiated epoxides, also known as oxiranyllithiums, are highly reactive species that exhibit carbenoid-like character. thieme-connect.comresearchgate.netrsc.org The strain within the three-membered ring contributes to their instability and unique reactivity. rsc.org

The formation of these carbenoid intermediates can lead to a variety of subsequent reactions, including:

1,2-Hydrogen shifts: This rearrangement results in the formation of ketones. wikipedia.orgnih.govacs.org

Intramolecular C-H insertion: This can lead to the formation of cyclic alcohols. wikipedia.org

Dimerization and other intermolecular reactions. iupac.orgbeilstein-journals.org

The competition between β-elimination and α-deprotonation is a key mechanistic feature and depends on factors such as the substrate structure, the specific lithium amide used, and the reaction conditions. nih.govacs.orgresearchgate.net Computational studies have shown that both pathways can be operational simultaneously. nih.govacs.orgresearchgate.net

The treatment of epoxides with strong lithium bases can lead to various isomerization products, primarily allylic alcohols and ketones. wikipedia.orgnih.govacs.org The formation of allylic alcohols proceeds via the β-elimination mechanism as described above. wikipedia.orgrsc.org

The isomerization to ketones is often rationalized through the formation of an α-lithiated epoxide intermediate. nih.govacs.org Subsequent rearrangement of this carbenoid species, such as a 1,2-hydride shift, leads to the corresponding ketone. wikipedia.orgpsu.edu Computational studies suggest that the direct conversion of the initially formed allylic alcohol to a ketone via a 1,3-hydrogen transfer is unlikely. Instead, the ketone is proposed to form through the ring-opening of the α-lithiated epoxide. nih.govacs.org

The balance between these isomerization pathways is delicate and can be influenced by the conformational constraints of the epoxide substrate and the steric and electronic properties of the lithium base. researchgate.net For example, the use of bulky lithium amides like LiTMP has been shown to favor the formation of aldehydes from monosubstituted epoxides. psu.edu

Table 1: Mechanistic Pathways in Lithium-Oxirane Transformations

Reagent Type Primary Mechanistic Pathway Key Intermediates Major Products
Organolithium Reagents Nucleophilic Addition (SN2) wikipedia.orgmasterorganicchemistry.com Lithium alkoxide masterorganicchemistry.comjove.com β-Substituted Alcohols wikipedia.orgfiveable.me
Lithium Amides β-Elimination wikipedia.orgthieme-connect.com Lithium allylic alkoxide wikipedia.org Allylic Alcohols wikipedia.orgresearchgate.net
Lithium Amides α-Deprotonation thieme-connect.comresearchgate.net α-Lithiated epoxide (carbenoid) thieme-connect.comrsc.org Ketones, Aldehydes, Cyclic Alcohols wikipedia.orgnih.govpsu.edu

The regioselectivity of nucleophilic attack by lithium reagents on unsymmetrical epoxides is a critical aspect of these reactions. Under basic or neutral conditions, which is typical for organolithium and lithium amide reagents, the nucleophile generally attacks the less sterically hindered carbon atom of the epoxide ring. masterorganicchemistry.comjove.comtransformationtutoring.comyoutube.com This is consistent with a classic SN2-type mechanism where steric hindrance plays a dominant role. masterorganicchemistry.comjove.com

However, electronic factors can also influence regioselectivity. For instance, in styrene (B11656) oxide, while attack at the less substituted primary carbon is generally favored, the presence of the phenyl group can stabilize a partial positive charge on the adjacent benzylic carbon, making it more susceptible to attack under certain conditions. cdnsciencepub.com The nature of the lithium reagent and the presence of coordinating additives can also modulate the regiochemical outcome. wikipedia.orgnih.gov

The stereoselectivity of the ring-opening is also a hallmark of these reactions. The nucleophilic attack typically proceeds with inversion of configuration at the carbon atom being attacked, which is a characteristic feature of the SN2 mechanism. wikipedia.orgmasterorganicchemistry.comjove.com This stereospecificity is highly valuable in asymmetric synthesis, allowing for the creation of chiral centers with predictable stereochemistry. In reactions involving chiral epoxides, the stereochemical information is transferred to the product, making this a powerful tool for the synthesis of enantiomerically enriched compounds. fiveable.meresearchgate.net

The coordination of the lithium cation to the epoxide oxygen not only activates the ring but can also play a role in directing the stereochemical course of the reaction. cdnsciencepub.commdpi.com In some systems, particularly with chiral lithium amides, the formation of diastereomeric transition states can lead to high levels of enantioselectivity in the desymmetrization of meso-epoxides. gu.semdpi.compsu.edu

Table 2: Factors Influencing Regio- and Stereoselectivity

Factor Influence on Regioselectivity Influence on Stereoselectivity
Steric Hindrance Attack at the less substituted carbon is favored. masterorganicchemistry.comjove.com Governs the approach of the nucleophile.
Electronic Effects Can direct attack to a more substituted but electronically activated carbon. cdnsciencepub.com Can influence transition state stability.
Lithium Reagent Bulky reagents enhance selectivity for the less hindered site. organicchemistrydata.org Chiral ligands on lithium can induce asymmetry. researchgate.net
Reaction Conditions Solvents and additives can alter reagent aggregation and reactivity. wikipedia.orgwpmucdn.com Temperature can affect the ratio of diastereomeric products. nih.gov
Stereochemistry The reaction proceeds with inversion of configuration at the site of attack. wikipedia.orgmasterorganicchemistry.com

Lithium Amide-Induced Ring-Opening and Rearrangements

Elucidation of Complex Reaction Networks and Competing Mechanisms

The transformation of lithium-oxirane systems often involves not a single, straightforward reaction but a complex reaction network (CRN) with numerous intermediates and competing pathways. purdue.edudiva-portal.org This is particularly true for processes like electrolyte degradation in lithium-ion batteries, where the decomposition of carbonate solvents (which can be formed from oxiranes) leads to a multitude of organic and inorganic products. diva-portal.orgacs.org

Elucidating these intricate networks is a significant challenge because they often involve short-lived radical and ionic intermediates that are difficult to detect experimentally. nih.gov To overcome this, computational chemistry has become an indispensable tool. purdue.edu Automated reaction exploration programs, such as Yet Another Reaction Program (YARP), have been developed to systematically map out these complex networks. purdue.edu These methodologies can generate vast landscapes of possible species and reactions, calculating their thermodynamics and kinetics using principles like density functional theory (DFT). acs.orgnih.gov

By employing algorithms to find the most likely reaction pathways within this landscape, researchers can identify previously unknown mechanisms and intermediates. acs.org This approach has been successfully applied to investigate the formation of components of the solid electrolyte interphase (SEI) in lithium-ion batteries, revealing novel formation mechanisms and clarifying debates over the structure of key products. acs.org Understanding these competing mechanisms is crucial for designing more stable and efficient battery electrolytes and for controlling the outcomes of lithium-catalyzed polymerization reactions.

Table 3: Mentioned Compounds

Compound Name Abbreviation
Lithium Li
Oxirane -
Potassium K
Sodium Na
Lithium Tetrafluoroborate (B81430) LiBF₄
Lithium Perchlorate (B79767) LiClO₄
Lithium Hexafluorophosphate (B91526) LiPF₆
Lithium bis(trifluoromethane)sulfonimide LiTFSI
Poly(ethylene oxide) PEO
tert-Butyllithium t-BuLi
Hexamethylphosphoramide HMPA
Ethylene (B1197577) Carbonate EC
Lithium Ethylene Dicarbonate LEDC

Synthetic Methodologies Leveraging Lithium Oxirane Chemistry

Stereoselective and Regioselective Ring-Opening Strategiesresearchgate.netresearchgate.netrsc.orgtransformationtutoring.comcdnsciencepub.comresearchgate.netpearson.com20.210.105

The site of nucleophilic attack (regioselectivity) and the resulting three-dimensional arrangement of atoms (stereoselectivity) are critical aspects of epoxide ring-opening reactions. In reactions involving lithium reagents under basic or nucleophilic conditions, the mechanism typically follows an SN2 pathway. masterorganicchemistry.com This means the nucleophile attacks the least sterically hindered carbon atom of the epoxide, leading to an inversion of stereochemistry at that center. masterorganicchemistry.com The coordination of the lithium ion to the epoxide's oxygen atom can enhance the electrophilicity of the ring, thereby activating it for ring-opening and improving reaction times, yields, and selectivity. researchgate.net

A significant advancement in epoxide chemistry is the use of chiral lithium amide bases to achieve enantioselectivity. These bases can desymmetrize meso or prochiral epoxides by selectively removing a proton, leading to the formation of an enantiomerically enriched product. psu.edu This process is a powerful tool for creating chiral building blocks for complex molecule synthesis. psu.eduingentaconnect.com

The reaction of epoxides with specifically designed chiral nonracemic lithium amides can produce chiral allylic alcohols with high levels of enantiomeric excess (ee). nih.govacs.org For example, chiral amides derived from (R)-phenylglycine have been successfully used in the enantioselective deprotonation of cyclohexene (B86901) oxide to yield (S)-2-cyclohexen-1-ol with up to 80% ee. nih.govacs.org The success of this transformation is highly dependent on the structure of the chiral base. psu.edu The addition of inorganic salts, such as lithium chloride (LiCl), can have a substantial effect on the enantioselectivity of these deprotonation-ring opening sequences, in some cases increasing the ee to as high as 95%. cdnsciencepub.com

Table 1: Enantioselective Deprotonation of Cyclohexene Oxide with Chiral Lithium Amide Bases

Chiral Amine Precursor Product Enantiomeric Excess (ee) Reference
(R)-N-(1-phenylethyl)aniline (S)-2-cyclohexen-1-ol 71% nih.gov
(R)-N-(1-phenylpropyl)aniline (S)-2-cyclohexen-1-ol 75% nih.gov
(R)-N-(2,2-dimethyl-1-phenylpropyl)aniline (S)-2-cyclohexen-1-ol 80% nih.gov

The regioselectivity of ring-opening is paramount when working with unsymmetrically substituted oxiranes. The general rule for base-catalyzed or nucleophilic opening with organolithium reagents is that the attack occurs at the less sterically hindered carbon atom. masterorganicchemistry.comnih.gov For instance, aliphatic unsymmetrical epoxides consistently undergo nucleophilic attack at the sterically less-hindered carbon. cdnsciencepub.com

However, electronic factors can also play a crucial role. In the case of aromatic epoxides like styrene (B11656) oxide, the benzylic carbon is electronically activated. While steric factors favor attack at the terminal carbon, the electronic stabilization of a partial positive charge at the benzylic position can lead to attack at that more substituted site. cdnsciencepub.comnih.gov The use of lithium perchlorate (B79767) (LiClO₄) as a catalyst has been shown to promote complete regioselectivity, favoring nucleophilic attack at the benzylic carbon of aromatic epoxides. cdnsciencepub.com The choice of the lithium reagent and additives is therefore critical in directing the outcome of the reaction. nih.govresearchgate.net

Tandem and Cascade Reactions Involving Lithium and Epoxides

Cascade reactions, also known as tandem or domino reactions, are processes involving at least two consecutive reactions where each subsequent step is triggered by the chemical functionality formed in the previous step, all within a single synthetic operation. 20.210.105wikipedia.org These sequences are highly efficient as they reduce the need for multiple workups and purifications, saving time and resources. 20.210.105

Lithium-epoxide chemistry is well-suited for initiating such cascades. A nucleophilic attack by an organolithium compound on an epoxide generates a lithium alkoxide. This intermediate can then participate in a subsequent transformation. For example, a cascade involving an initial epoxide opening can be followed by an anionic rearrangement, such as a Brook rearrangement, and a further nucleophilic attack. 20.210.105 Tandem sequences like the Aldol-Tishchenko reaction can also be initiated with lithium enolates, providing a highly stereoselective route to complex diol and triol structures. acs.org In one reported synthesis, a lithiated dithiane opens an epoxide to form a lithium alkoxide, which then triggers a Brook rearrangement and a subsequent intramolecular ring-opening of an aziridine, all in one pot. 20.210.105

Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

One of the most fundamental applications of lithium-oxirane chemistry is the formation of new chemical bonds. The ring-opening of epoxides provides a reliable method for constructing both carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. rsc.orgnih.gov

Organolithium reagents (R-Li) and lithium enolates are powerful carbon nucleophiles that readily open epoxides to form a new C-C bond, resulting in a β-hydroxy compound after protonation. researchgate.netmasterorganicchemistry.comsit.edu.cn This reaction is a cornerstone of organic synthesis, allowing for the extension of carbon chains with the simultaneous installation of a hydroxyl group. transformationtutoring.com Similarly, lithium azaenolates can react with epoxides to form γ-hydroxy-β-amino carbonyl compounds. researchgate.net

The formation of C-X bonds is also readily achieved. The reaction can be catalyzed by transition metals or proceed directly with lithium reagents. ingentaconnect.comrsc.org For example, lithium amides can be used to introduce nitrogen, and lithium halides are effective for the regioselective synthesis of halohydrins. tandfonline.com The reductive ring-opening of epoxides using an excess of lithium metal in the presence of a catalytic amount of an arene like 4,4′-di-tert-butylbiphenyl (DTBB) generates β-oxido-functionalized organolithium intermediates, which can then react with various electrophiles to form a diverse range of polyfunctionalized molecules. researchgate.net

Table 2: Bond Formation via Ring-Opening of Epoxides with Lithium Reagents

Lithium Reagent Type Nucleophile Bond Formed Product Type (after workup) Reference
Organolithium R⁻ C-C β-substituted alcohol pearson.commasterorganicchemistry.com
Lithium Enolate Enolate (carbon) C-C γ-hydroxy ketone/ester nih.govacs.org
Lithium Amide R₂N⁻ C-N β-amino alcohol ingentaconnect.comresearchgate.net
Lithium Halide (e.g., LiBr, LiCl) X⁻ C-X (X=Br, Cl) Halohydrin tandfonline.com

Reductive Transformations and Alkene Synthesis from Epoxides via Lithium Reagentsresearchgate.net

Beyond simple ring-opening, lithium reagents can mediate the transformation of epoxides into alkenes. This reaction provides a powerful method for synthesizing stereodefined alkenes from readily available starting materials. The key strategy involves the α-deprotonation of a terminal epoxide using a strong, non-nucleophilic lithium amide base, most notably lithium 2,2,6,6-tetramethylpiperidide (LTMP). acs.orgnih.gov

This deprotonation generates a transient α-lithioepoxide (oxiranyl anion). This highly reactive intermediate is then trapped in situ by an organolithium or Grignard reagent. The subsequent steps involve a 1,2-metallate shift and β-elimination of lithium oxide to furnish the alkene. organic-chemistry.org This process is highly regio- and stereoselective, typically yielding E-alkenes with high fidelity. nih.govorganic-chemistry.org The methodology is versatile, allowing for the synthesis of various alkene types, including arylated alkenes, dienes, enynes, and allylsilanes. organic-chemistry.org

Table 3: Synthesis of E-Alkenes from Terminal Epoxides

Epoxide Organometallic Reagent Base Product Yield Reference
Styrene Oxide n-BuLi LTMP (E)-1-Phenyl-1-hexene 95% organic-chemistry.org
1,2-Epoxydecane PhLi LTMP (E)-1-Phenyl-1-decene 88% organic-chemistry.org
1,2-Epoxy-3-phenylpropane MeLi LTMP (E)-4-Phenyl-1-butene 84% organic-chemistry.org

Ring Opening Polymerization Initiated or Mediated by Lithium Species

Anionic Ring-Opening Polymerization of Oxiranes

Anionic ring-opening polymerization (AROP) of oxiranes is a chain-growth polymerization that proceeds via nucleophilic attack of a growing polymer chain on a monomer. wikipedia.org This process is often characterized by its "living" nature, which allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.

Organolithium reagents, such as n-butyllithium (n-BuLi) and sec-butyllithium (B1581126) (sec-BuLi), are potent initiators for the anionic polymerization of various monomers, including styrenes and dienes. wikipedia.orgsigmaaldrich.com Their application in the AROP of oxiranes, however, can be complex. While they are effective in initiating the polymerization, the reactivity of the propagating lithium alkoxide chain ends can lead to side reactions, particularly with substituted oxiranes. rsc.org

The "living" character of these polymerizations implies the absence of chain termination and chain transfer reactions. sigmaaldrich.com This allows for the formation of one polymer chain per initiator molecule, enabling the predictable control of the number-average molecular weight (Mn) based on the monomer-to-initiator ratio. sigmaaldrich.com For instance, the anionic polymerization of hexamethylcyclotrisiloxane (B157284) (D3) using lithium-based initiators can yield polymers with narrow molecular weight distributions (Mw/Mn = 1.0–1.2). mdpi.com

However, achieving a truly living polymerization of oxiranes with organolithium initiators can be challenging. For example, the anionic polymerization of ethylene (B1197577) oxide initiated by polystyryllithium in tetrahydrofuran (B95107) (THF) does not proceed readily. acs.org The strong interaction between the lithium cation and the oxygen of the growing poly(ethylene oxide) chain can lead to aggregation and reduced reactivity. rsc.org To overcome this, strategies such as the addition of Lewis acids like triisobutylaluminum (B85569) have been employed to activate the C-O-Li bond and facilitate the polymerization. researchgate.net

Table 1: Characteristics of Anionic Ring-Opening Polymerization with Organolithium Initiators

FeatureDescription
Initiators Organolithium compounds (e.g., n-BuLi, sec-BuLi)
Mechanism Nucleophilic attack of the growing alkoxide on the oxirane ring
Living Nature Absence of termination and chain transfer allows for controlled molecular weight and narrow polydispersity
Challenges Strong ion-pairing and aggregation of lithium alkoxide chain ends can hinder polymerization

The driving force for the ring-opening polymerization of cyclic monomers is often the relief of ring strain. wikipedia.orgwiley-vch.de Oxiranes possess significant ring strain (approximately 116 kJ mol⁻¹), which provides a strong thermodynamic driving force for polymerization. mdpi.com The enthalpy of polymerization (ΔHp) is negative, favoring the conversion of monomer to polymer. wiley-vch.de

The kinetics of the anionic propagation step are influenced by several factors, including the nature of the counterion, the solvent, and the temperature. capes.gov.brresearchgate.net In the case of lithium-based systems, the propagating species are lithium alkoxides. The state of these active centers, whether they exist as free ions, contact ion pairs, or solvent-separated ion pairs, significantly impacts their reactivity. uni-bayreuth.de

In nonpolar solvents, organolithium initiators and the resulting propagating species tend to exist as aggregates, which can affect the initiation efficiency and propagation rate. uni-bayreuth.de The use of polar aprotic solvents like tetrahydrofuran (THF) or the addition of crown ethers can break up these aggregates and solvate the lithium cation, leading to an increase in the concentration of more reactive, separated ion pairs and a subsequent acceleration of the polymerization rate. researchgate.netacs.org However, the strong coordination of lithium to the polyether backbone can also lead to a decrease in reactivity. rsc.org

A key advantage of living anionic polymerization is the ability to precisely control the polymer architecture. buffalo.edu The reactive nature of the living chain ends allows for the synthesis of various complex structures, such as block copolymers, star polymers, and comb-shaped polymers. sigmaaldrich.combuffalo.edu

Block copolymers can be synthesized by the sequential addition of different monomers. For example, a living polystyrene chain initiated with an organolithium compound can be used to initiate the polymerization of ethylene oxide, resulting in a polystyrene-block-poly(ethylene oxide) (PS-b-PEO) copolymer. researchgate.net

End-group functionalization is another powerful feature of living anionic polymerization. researchgate.netresearchgate.net The living anionic chain ends can be reacted with a variety of electrophilic reagents to introduce specific functional groups at the terminus of the polymer chain. sigmaaldrich.comacs.org For instance, reacting a living polydimethylsiloxane (B3030410) chain, initiated with butyllithium, with chloro-(3-chloropropyl)dimethylsilane introduces a chloropropyl end-group, which can be further modified. mdpi.com This allows for the synthesis of telechelic polymers, which are macromolecules with functional groups at both ends. researchgate.net

The choice of terminating agent is crucial for achieving high functionalization efficiency. researchgate.net This methodology provides a versatile route to tailor-made polymers with specific functionalities for a wide range of applications.

Cationic Ring-Opening Polymerization of Oxiranes

Cationic ring-opening polymerization (CROP) of oxiranes proceeds through a positively charged propagating species. mdpi.comresearchgate.net This method is particularly useful for the polymerization of certain substituted oxiranes and can be initiated by lithium salts.

Lithium salts can act as initiators for the cationic ring-opening polymerization of oxiranes. researchgate.netnih.gov Common lithium salts used for this purpose include lithium tetrafluoroborate (B81430) (LiBF₄), lithium hexafluorophosphate (B91526) (LiPF₆), and lithium bis(trifluoromethanesulfonyl)imide (LiTFSI). nih.govmdpi.com

The initiation mechanism often involves the lithium salt acting as a Lewis acid or being activated by trace amounts of protic impurities like water. researchgate.netmdpi.com For example, LiBF₄ can be considered a source of the Lewis acid boron trifluoride (BF₃), which is a well-known initiator for CROP. nih.govmdpi.com The lithium cation itself can also activate the epoxide ring by coordinating to the oxygen atom, making the ring more susceptible to nucleophilic attack by another monomer molecule. This is referred to as the activated monomer mechanism. mdpi.commdpi.com

In some systems, a synergistic effect between two different lithium salts, such as LiBF₄ and LiTFSI, has been shown to lead to complete monomer conversion and faster reaction kinetics. researchgate.net The polymerization is considered cationic because both the initiating and propagating species are positively charged. researchgate.netmdpi.com

Table 2: Lithium Salts Used in Cationic Ring-Opening Polymerization of Oxiranes

Lithium SaltCommon Application
Lithium tetrafluoroborate (LiBF₄)Initiator, often in conjunction with other salts
Lithium hexafluorophosphate (LiPF₆)Initiator for oxetane (B1205548) polymerization
Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI)Efficient initiator, can be used synergistically with other salts

The nature of the counterion and the solvent system plays a critical role in the cationic ring-opening polymerization of oxiranes. The counterion, derived from the lithium salt (e.g., BF₄⁻, PF₆⁻), influences the reactivity of the propagating cationic species. Less nucleophilic counterions generally lead to a more "living" or controlled polymerization by reducing termination and chain transfer reactions. researchgate.net

The polarity of the solvent significantly affects the polymerization kinetics and control. researchgate.netacs.org In cationic polymerization, the propagating species can exist as covalent species, contact ion pairs, solvent-separated ion pairs, or free ions. The equilibrium between these states is influenced by the solvent's dielectric constant. acs.org

For instance, the addition of polar solvents like acetone (B3395972) or acetonitrile (B52724) to a mixture of bis-oxetanes and lithium salts can inhibit polymerization. researchgate.net Conversely, in some systems, less polar solvents can lead to a narrower molecular weight distribution by reducing the fraction of highly reactive free ions. acs.org The choice of solvent can also impact the solubility of the lithium salt initiator and the resulting polymer. researchgate.netnih.gov Therefore, careful selection of the counterion and solvent system is essential for controlling the polymerization process and the properties of the final polymer.

Mechanistic Insights into Lithium-Catalyzed Co- and Terpolymerizations

The use of lithium-based initiators and catalysts in the ring-opening polymerization of oxiranes extends to the synthesis of more complex polymer architectures, including copolymers and terpolymers. The mechanism in these systems is dictated by the interplay between the reactivity of the different monomers, the nature of the propagating chain end, and the coordinating role of the lithium cation.

Copolymerization Mechanisms and Monomer Reactivity

In the lithium-catalyzed copolymerization of two different oxiranes, such as ethylene oxide (EO) and propylene (B89431) oxide (PO), the mechanism generally follows a coordination-anionic pathway. The process begins with the coordination of the Lewis basic oxygen of the epoxide monomer to the lithium cation of the initiator (e.g., a lithium alkoxide, R-OLi). This coordination polarizes and strains the C-O bond of the epoxide ring, activating it for nucleophilic attack. The propagating species, a polymeric alkoxide, then attacks one of the ring carbons, leading to ring-opening and chain extension.

A critical factor governing the final copolymer structure is the relative reactivity of the comonomers, which is quantified by reactivity ratios (r). The reactivity ratio of a monomer (e.g., r₁) is the ratio of the rate constant for the addition of that same monomer (k₁₁) to the rate constant for the addition of the other monomer (k₁₂).

If r₁ > 1, the propagating chain end prefers to add a monomer of its own kind.

If r₁ < 1, it prefers to add the other comonomer.

If r₁ ≈ 1, random incorporation occurs.

Studies on the anionic ring-opening copolymerization of various epoxides have provided quantitative data on these reactivities. For instance, in the copolymerization of ethylene oxide (EO) and propylene oxide (PO), the reactivity ratios have been reported as r_EO = 3.1 and r_PO = 0.3, indicating a preference for EO incorporation. researchgate.net In another study involving ethylene oxide (EO) and allyl glycidyl (B131873) ether (AGE), the reactivity ratios were determined to be r_AGE = 1.31 ± 0.26 and r_EO = 0.54 ± 0.03. acs.orgresearchgate.netnih.gov When ethylene glycol vinyl glycidyl ether (EGVGE) was copolymerized with EO, the reactivity was even more skewed, with r_EGVGE = 3.50 ± 0.90 and r_EO = 0.32 ± 0.10. acs.orgresearchgate.netnih.gov This preference is often linked to the ability of the incoming monomer to coordinate with the lithium counter-ion, which is a rate-determining step. nih.gov

Table 1: Reactivity Ratios in Lithium-Mediated Oxirane Copolymerization


Sequence-Selective Ring-Opening Terpolymerization (ROTERP)

Lithium catalysts have enabled a highly sophisticated form of polymerization known as sequence-selective ring-opening terpolymerization (ROTERP), where three distinct monomers are enchained in a specific, repeating sequence. nih.govrsc.org A prominent example is the terpolymerization of an epoxide (A, e.g., propylene oxide), a thioanhydride (B, e.g., phthalic thioanhydride), and carbon disulfide (C, CS₂), which yields a poly(ester-alt-ester-alt-trithiocarbonate) with a defined (ABA'C)n structure. nih.gov

The mechanism for this remarkable selectivity is complex and relies on the transformation of the propagating chain end, a process meticulously controlled by the lithium catalyst. uni-bayreuth.dersc.orgresearchgate.net

Initiation and First Insertion: The process starts with a lithium alkoxide initiator (e.g., Lithium Benzyl Oxide, LiOBn), which is a type A (alkoxide) chain end. This alkoxide selectively attacks the thioanhydride (B), which is more electrophilic than the other monomers. This step is kinetically favored and forms a thiocarboxylate intermediate (TC). nih.govrsc.org

Second Insertion (Epoxide): The newly formed thiocarboxylate chain end then selectively ring-opens the epoxide (A). This attack is typically "tail" selective, meaning it occurs at the less substituted CH₂ position of the monosubstituted epoxide. rsc.org This step results in a new alkoxide chain end (A*), which is appended to a thioester group.

O/S Exchange: A key mechanistic step follows: the newly formed lithium alkoxide intramolecularly attacks the adjacent thioester carbonyl group. nih.govrsc.org This leads to a tetrahedral intermediate that collapses, effectively swapping the oxygen and sulfur atoms. This "O/S exchange" transforms the alkoxide chain end into a lithium thiolate (T), regenerating a type A chain end, but this time of the thiolate variety. rsc.org

Third Insertion (CS₂): The lithium thiolate chain end (T) then reacts with the third monomer, carbon disulfide (C), to generate a lithium trithiocarbonate (B1256668) (TT) propagating species. nih.govrsc.org

Cycle Completion: Finally, the trithiocarbonate chain end attacks another epoxide monomer (A), regenerating the initial lithium alkoxide species and closing the catalytic cycle. rsc.org

This sequence of events is driven by a combination of kinetic and thermodynamic factors, where the lithium cation plays a crucial role. researchgate.net Computational studies have revealed that the catalytic cycle involves various mono-metallic, bi-metallic, and charge-separated transition states. rsc.orgresearchgate.net The high oxophilicity of lithium facilitates the coordination and activation of both incoming monomers and functional groups along the polymer backbone, guiding the sequence of monomer insertion. rsc.org The choice of the alkali metal is critical; using sodium or potassium instead of lithium can disrupt this delicate kinetic control, leading to loss of sequence selectivity. rsc.org

Table 2: Example of Lithium-Catalyzed Sequence-Selective Terpolymerization (ROTERP)



Table of Mentioned Compounds


Computational and Theoretical Studies of Lithium Oxirane Systems

Quantum Chemical Investigations of Lithium-Oxirane Complexes

Quantum chemical methods are employed to study the fundamental interactions and properties of lithium-oxirane adducts. These calculations provide a detailed picture of their electronic landscape and conformational preferences.

The interaction between lithium and oxirane is characterized by significant electrostatic contributions. In α-lithiated aryloxiranes, crystallographic and computational studies have identified unique dimeric structures featuring a rare, central six-membered (O-Li-C)₂ planar core. researchgate.net This arrangement allows the lithium cations to interact effectively with both the oxirane oxygen and the lithiated carbon atom. researchgate.net

The bonding in these systems exhibits a notable "carbenoid" character, evidenced by the elongation of the C-O bond within the oxirane ring upon lithiation compared to non-lithiated analogues. researchgate.net Natural Bond Orbital (NBO) analysis, a common method for studying intermolecular bonding, reveals that the stabilization of such complexes often involves the delocalization of charge from the lone pairs of the Lewis base (the oxirane oxygen) into the Rydberg orbitals of the lithium metal. rsc.orgisca.inisca.me The Wiberg bond indices for Li-O and Li-C interactions are typically low, suggesting that the bonds are not strongly covalent but are better described as strong polar interactions. isca.inisca.me Electron Density Difference (EDD) maps further visualize this charge transfer, typically showing a significant depletion of electron density from the lithium 2s orbital upon complexation. chemrxiv.org

Lithiated oxiranes can exist as various conformers, including monomers and dimeric aggregates, particularly in solution. researchgate.net Computational studies have been crucial in determining the relative stabilities of these different forms. Density functional theory (DFT) has been used to investigate the conformers of monomeric and dimeric complexes, considering different degrees of specific solvation by solvent molecules like tetrahydrofuran (B95107) (THF). researchgate.net

These calculations have shown that in solution, lithiated oxiranes can exist as a mixture of interconverting diastereomeric dimeric aggregates. researchgate.net The relative energies of these adducts are influenced by the coordination number at the lithium center and the stereochemistry of the complex. The computational results correlate well with experimental observations, such as the number of distinct lithium signals in ⁷Li NMR spectra. researchgate.net

ComplexSolvationCoordination at LiCalculated Relative Energy (kcal/mol)
Monomer-A2 THF3+2.5
Monomer-B3 THF4+1.8
Dimer-X (homochiral)4 THF4+0.5
Dimer-Y (heterochiral)4 THF40.0 (Reference)

Table 1: Illustrative relative energies for hypothetical conformers and aggregates of a solvated lithiated oxirane complex, based on findings from DFT calculations. Actual values are system-dependent. researchgate.net

Density Functional Theory (DFT) Calculations for Reaction Pathways

DFT is a workhorse of computational chemistry for exploring the potential energy surfaces of chemical reactions, including those involving lithium-oxirane systems.

A key application of DFT is the characterization of transition states and the calculation of activation energy barriers for reactions such as the lithium-mediated ring-opening of oxirane. The accuracy of these calculations is highly dependent on the chosen functional. Studies benchmarking various functionals against high-accuracy methods like Coupled Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) have shown that the predicted barrier for an epoxide ring-opening can vary significantly. For instance, for a model reaction, calculated barriers might range from approximately 3 to 17 kcal/mol depending on the functional, highlighting the importance of proper benchmarking.

The activation strain model provides a conceptual framework for understanding these barriers by decomposing the activation energy into two components: the strain energy (ΔE_strain), which is the energy required to distort the reactants into their transition-state geometries, and the interaction energy (ΔE_int), which is the actual interaction between the distorted reactants. For epoxide ring-opening, the strain energy is associated with the deformation of the three-membered ring.

Computational MethodCalculated Activation Energy (kcal/mol)
PBE (GGA)4.5
B3LYP (Hybrid)9.8
M06-2X (Meta-Hybrid)12.1
CAM-B3LYP (Range-Separated)12.5
CCSD(T) (Benchmark)12.8

Table 2: Representative activation energies for a model epoxide ring-opening reaction calculated with various DFT functionals, compared to a high-level CCSD(T) benchmark. The variation underscores the sensitivity of barrier height prediction to the chosen level of theory.

DFT calculations are instrumental in predicting the regio- and stereoselectivity of epoxide ring-opening reactions. The regioselectivity—whether a nucleophile attacks the more or less substituted carbon of the oxirane ring—is determined by a subtle interplay of steric and electronic factors. nih.gov In lithium-mediated reactions, the lithium ion acts as a Lewis acid, coordinating to the epoxide oxygen and activating the ring for nucleophilic attack. nih.govorganic-chemistry.org

Computational models can quantify the activation barriers for attack at each carbon atom. For an unsymmetrical epoxide like styrene (B11656) oxide, electronic effects would favor attack at the benzylic carbon, which can better stabilize a partial positive charge in the transition state. Conversely, steric effects would favor attack at the less hindered primary carbon. nih.gov DFT studies can model these competing pathways, and the results often show that the observed product distribution is a consequence of the small energy difference between the respective transition states. The use of additives like lithium perchlorate (B79767) (LiClO₄) has been shown experimentally to lead to highly regioselective transformations, a phenomenon that can be rationalized through computational modeling of the activated lithium-epoxide complex. organic-chemistry.orgresearchgate.net

Molecular Dynamics Simulations of Lithium-Oxirane Interactions in Solution

While quantum chemical calculations provide deep insights into individual molecules or small clusters, molecular dynamics (MD) simulations are used to study the behavior of these species in a condensed phase, such as a solution. researchgate.netmdpi.com MD simulations model the system as a collection of atoms evolving over time according to the laws of classical mechanics, using a force field to describe the interatomic interactions. mdpi.com

For a lithium-oxirane system in a solvent, MD simulations can reveal the structure and dynamics of the lithium ion's solvation shell. mdpi.comclarkson.edu Key metrics derived from these simulations include the Radial Distribution Function (RDF) and coordination numbers. The Li⁺-Oxirane(Oxygen) RDF, g(r), describes the probability of finding an oxirane oxygen atom at a certain distance from a lithium ion, relative to the bulk density. researchgate.netmdanalysis.orgmdanalysis.org The position of the first peak in the RDF indicates the most probable distance of the first solvation shell, and integrating the RDF up to its first minimum yields the coordination number—the average number of oxirane molecules directly interacting with the lithium ion. clarkson.edumdanalysis.org

Simulations on analogous ether- and carbonate-based electrolytes show that Li⁺ ions form well-defined solvation structures, strongly coordinating with the oxygen atoms of the solvent molecules. mdpi.comresearchgate.net These interactions can induce conformational changes in the solvent molecules and dictate the transport properties of the lithium ion, such as its diffusion coefficient. researchgate.net In a lithium-oxirane system, MD would be used to explore how Li⁺ coordination affects oxirane's orientation and reactivity, and how Li⁺ moves between different oxirane or solvent molecules over time. mdpi.com

Development of Computational Models for Predicting Lithium-Mediated Reactivity

The intricate nature of lithium-oxirane systems, characterized by the involvement of highly reactive organolithium species and the potential for multiple competing reaction pathways, has spurred the development of sophisticated computational models. These theoretical frameworks are essential for elucidating reaction mechanisms, predicting product distributions, and guiding synthetic efforts. The primary goal of these models is to accurately map the potential energy surface of the reacting system, identifying transition states and intermediates to reveal the kinetic and thermodynamic factors that govern the reactivity of lithium with oxiranes.

At the forefront of these computational endeavors is Density Functional Theory (DFT), a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT has proven to be a powerful tool for studying the mechanisms of lithium-mediated oxirane reactions, including rearrangements and nucleophilic ring-opening.

A significant challenge in modeling these systems is the accurate representation of the organolithium reagent. Organolithium compounds are known to exist as aggregates, such as dimers, tetramers, and higher-order clusters, in solution. The aggregation state can profoundly influence the reactivity of the lithium species. Computational models must, therefore, account for this complexity, often by calculating the reaction pathways for both monomeric and dimeric forms of the organolithium reagent to determine the most likely reactive species.

The development of these models typically involves the following steps:

Geometry Optimization: The three-dimensional structures of reactants, products, intermediates, and transition states are optimized to find the lowest energy conformation for each species.

Frequency Calculations: These calculations are performed to confirm the nature of the stationary points on the potential energy surface. Reactants, products, and intermediates have all real, positive vibrational frequencies, while a transition state is characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Calculations: Single-point energy calculations, often at a higher level of theory or with a larger basis set, are performed on the optimized geometries to obtain more accurate energies for the species involved in the reaction.

Transition State Searching: Algorithms such as the Nudged Elastic Band (NEB) method are employed to locate the transition state structure connecting reactants and products.

The validation of these computational models is a crucial aspect of their development. Calculated results, such as reaction barriers and product ratios, are compared with experimental data whenever possible. For instance, the predicted regioselectivity of a reaction can be compared with the experimentally observed product distribution. Agreement between theoretical predictions and experimental outcomes lends credibility to the computational model and its ability to accurately describe the chemical system.

Detailed Research Findings

Computational studies have provided significant insights into the competing pathways in lithium-oxirane reactions. For example, in the rearrangement reactions of oxiranes initiated by lithium dialkylamides, both β-elimination and α-lithiation have been identified as viable mechanisms. nih.gov DFT calculations have been employed to determine the activation barriers for these pathways, revealing that they can be competitive. nih.gov

One notable study focused on the rearrangement of lithiated oxiranes, providing quantitative predictions of the activation barriers for different mechanistic pathways. nih.gov These calculations demonstrated that the relative energies of the transition states dictate the observed product distribution. For example, low activation barriers for β-elimination were found to be consistent with experimental observations where the corresponding allyl alcohol is the major product. nih.gov

The table below summarizes key findings from computational studies on lithium-mediated reactions of oxiranes, showcasing the types of data that can be generated and used to predict reactivity.

Reaction SystemComputational MethodKey FindingsPredicted Activation Barrier (kcal/mol)Reference
Rearrangement of lithiated cyclohexene (B86901) oxideDFT (B3LYP/6-31+G)α-lithiation followed by ring-opening is a plausible pathway to the ketone product.15-20 (for various steps) nih.gov
Rearrangement of lithiated cyclopentene oxideDFT (B3LYP/6-31+G)β-elimination is kinetically favored, consistent with the formation of the corresponding allyl alcohol.~10-15 nih.gov
Nucleophilic attack of F⁻ on oxirane (model system)DFTBackside attack (inv-SN2) is the lowest energy pathway for ring-opening.inv-SN2: -5.1

These computational models continue to be refined with the development of new theoretical methods and increased computational power. They are indispensable tools for understanding the complex reactivity of lithium-oxirane systems and for the rational design of new synthetic methodologies.

Advanced Spectroscopic and Analytical Methodologies in Lithium Oxirane Research

In Situ and Operando Spectroscopic Monitoring of Reactions

Real-time monitoring of chemical reactions involving lithium-oxirane is essential for capturing fleeting intermediates and understanding the reaction pathways. In situ and operando spectroscopic techniques, which allow for the analysis of the reaction mixture as it evolves, are invaluable in this regard.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the structure and dynamics of lithiated species in solution. While data on the simple "Lithium;oxirane" is limited, extensive studies on substituted analogs, such as α-lithiated ortho-trifluoromethyl styrene (B11656) oxide, provide significant insights. researchgate.net

Multinuclear NMR studies, including ¹H, ¹³C, and ⁷Li NMR, have been instrumental in characterizing the solution-state structure of lithiated oxiranes. researchgate.net For instance, in a study of α-lithiated ortho-trifluoromethyl styrene oxide in a tetrahydrofuran (B95107) (THF) solution, NMR data suggested the existence of a mixture of two interconverting diastereomeric dimeric aggregates. researchgate.net This observation of aggregation is a common feature of organolithium compounds.

Key Findings from NMR Studies of a Substituted Lithiated Oxirane:

NucleusObservationImplication
¹H NMRComplex multiplets indicating diastereotopic protons.Provides information on the stereochemistry of the oxirane ring.
¹³C NMRChemical shifts of the lithiated carbon are highly informative.Confirms the site of lithiation and provides insight into the C-Li bond.
⁷Li NMRCan distinguish between different lithium environments (e.g., monomer, dimer, solvated species).Reveals the aggregation state of the lithiated oxirane in solution.
¹⁹F NMR(Applicable to fluorinated analogs) Sensitive to changes in the electronic environment.Acts as a useful probe for studying reaction progress and intermediate formation.

This table is based on data for a substituted lithiated oxirane and is illustrative of the types of information that can be obtained for the parent "this compound".

Dynamic NMR (DNMR) studies can also provide information on the kinetics of processes such as conformational changes or the interconversion of aggregates.

Infrared (IR) and Raman Spectroscopy for Intermediate Detection

In situ and operando Infrared (IR) and Raman spectroscopy are powerful techniques for detecting and identifying transient intermediates in chemical reactions. These methods probe the vibrational modes of molecules, which are sensitive to changes in bonding and structure.

While specific in situ IR and Raman studies dedicated to the simple "this compound" are not extensively documented in the literature, the principles of these techniques are well-suited for its investigation. For instance, in situ Fourier Transform Infrared (FTIR) spectroscopy has been successfully employed to monitor the reduction of electrolyte additives in lithium-ion batteries, demonstrating its capability to track changes in chemical composition in real-time. nih.gov Similarly, operando Raman spectroscopy is a valuable tool for visualizing interfacial reactions and diffusion processes in lithium-ion battery systems. nih.govrsc.orgfrontiersin.orgresearchgate.net

Potential Applications of Vibrational Spectroscopy in Lithium-Oxirane Research:

TechniquePotential Information Gained
In Situ FTIR- Detection of the C-O-Li stretching mode of the lithium alkoxide intermediate. - Monitoring the disappearance of the oxirane ring breathing mode. - Identification of reaction byproducts.
Operando Raman- Characterization of the Li-O bond formation. - Study of the influence of solvent coordination on the lithium-oxirane adduct. - Real-time monitoring of the consumption of oxirane and the formation of products.

These techniques could provide crucial data on the formation and subsequent reactions of "this compound," helping to distinguish between different proposed mechanistic pathways.

Mass Spectrometry Techniques for Identification of Intermediates and Products

Mass spectrometry (MS) is an indispensable tool for the identification of reaction intermediates and products due to its high sensitivity and ability to provide molecular weight information. nih.govrsc.org Electrospray ionization (ESI-MS) is particularly well-suited for studying charged intermediates, which are common in organolithium chemistry. nih.gov

While direct MS studies on "this compound" are not widely reported, the application of MS in related fields highlights its potential. For example, ESI-MS has been used to detect fleeting neutral intermediates in electrochemical reactions by coupling it with other techniques. rsc.orgstanford.edu This approach could be adapted to capture and identify transient species in the reaction of lithium with oxirane.

Hypothetical Mass Spectrometry Analysis of a Lithium-Oxirane Reaction:

m/z ValuePossible SpeciesSignificance
45.05[C₂H₅O]⁺ (protonated oxirane)Starting material confirmation.
51.04[C₂H₄OLi]⁺The target "this compound" adduct.
95.09[(C₂H₄O)₂Li]⁺Dimeric adduct or solvated species.

This table is hypothetical and illustrates the potential of mass spectrometry for identifying species in a lithium-oxirane reaction mixture.

Tandem mass spectrometry (MS/MS) could be further employed to fragment these ions and obtain structural information, aiding in the definitive identification of intermediates.

X-ray Crystallography of Isolated Lithium-Oxirane Adducts (if applicable)

Single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure of a molecule in the solid state. While obtaining suitable crystals of highly reactive intermediates like "this compound" is challenging, it has been achieved for substituted analogs.

A landmark study reported the single-crystal X-ray structure of α-lithiated ortho-trifluoromethyl styrene oxide. researchgate.net The analysis revealed a dimeric structure in the solid state, with a central six-membered (O-Li-C)₂ planar core. researchgate.net This finding is significant as it provides concrete evidence for the aggregation of lithiated oxiranes and the nature of the bonding between lithium, oxygen, and carbon.

Crystallographic Data for a Substituted Lithiated Oxirane Adduct:

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)8.852(2)
b (Å)9.947(3)
c (Å)11.234(3)
α (°)73.01(1)
β (°)86.81(1)
γ (°)66.23(1)
V (ų)867.1(4)
Z1

Data from the crystallographic study of α-lithiated ortho-trifluoromethyl styrene oxide complexed with TMEDA. researchgate.net

This structural information is invaluable for validating theoretical calculations and for understanding the reactivity of these intermediates. Although a crystal structure for the parent "this compound" has not been reported, the structure of its substituted derivative serves as a crucial model.

Kinetic Analysis Methods for Reaction Rate Determination

Understanding the kinetics of the reactions involving "this compound" is essential for controlling reaction outcomes and optimizing synthetic procedures. Various methods can be employed to determine reaction rates, often in conjunction with the spectroscopic techniques mentioned above.

Kinetic studies on the reaction of organolithium reagents with epoxides have been reported. For example, the reaction of n-butyllithium with cyclohexene (B86901) oxide has been investigated, revealing details about the reaction mechanism. utep.edu The rate of such reactions can be influenced by factors such as the solvent, the presence of additives, and the nature of the organolithium reagent.

Computational studies have also been employed to investigate the rearrangement reactions of lithiated oxiranes, providing insights into the activation barriers for different pathways. researchgate.netnih.gov

Methods for Kinetic Analysis of Lithium-Oxirane Reactions:

MethodPrincipleInformation Obtained
Spectroscopic Monitoring (NMR, IR)Tracking the change in concentration of reactants, intermediates, or products over time.Reaction order, rate constants, activation parameters.
Quench-Flow TechniquesRapidly mixing reactants and then quenching the reaction at different time points for analysis.Suitable for fast reactions, provides rate data at short timescales.
Computational ModelingTheoretical calculation of reaction energy profiles and transition state structures.Estimation of activation energies and rate constants, mechanistic insights.

By combining experimental kinetic data with computational modeling, a comprehensive understanding of the factors that govern the reactivity of "this compound" can be achieved.

Future Outlook and Emerging Research Opportunities

Design of Novel Lithium Reagents and Catalysts for Enhanced Selectivity and Efficiency

A primary focus of future research is the development of sophisticated lithium-based reagents and catalysts that offer superior control over reaction outcomes. The ability to dictate the regioselectivity and stereoselectivity of oxirane ring-opening reactions is paramount for the efficient synthesis of complex molecules.

Detailed Research Findings: Emerging strategies involve the design of chiral lithium amides and lithium BINOL phosphates, which have shown promise in achieving high enantioselectivity. researchgate.net For instance, catalytic amounts of enantiopure lithium amides, in conjunction with a stoichiometric base like lithium diisopropylamide (LDA), can facilitate highly enantioselective rearrangements of meso-epoxides. researchgate.net This approach overcomes the limitation of requiring stoichiometric amounts of the chiral reagent. Similarly, lithium BINOL phosphates have been successfully employed as catalysts for the desymmetrization of meso-epoxides using nucleophiles like aromatic thiols, yielding valuable β-hydroxyl sulfides with excellent enantioselectivity. researchgate.net

Lithium perchlorate (B79767) in diethyl ether has been identified as an effective medium for promoting the ring-opening of epoxides with otherwise poor nucleophiles, such as certain amines and boranes, under mild conditions. organic-chemistry.org This method expands the scope of nucleophiles that can be used in these reactions, providing a convenient route to β-amino alcohols and other functionalized products. organic-chemistry.org Furthermore, Gilman reagents (lithium diorganocuprates) continue to be refined for highly regioselective ring-opening reactions, serving as a critical tool in the total synthesis of complex natural products. nih.govrsc.org

The development of lithium-based catalysts for the enantioselective polymerization of oxiranes is another active area of research. nih.govresearchgate.netrsc.org These catalysts are crucial for producing stereoregular polymers with tailored properties. Computational studies are increasingly being used to guide the design of these new reagents and catalysts, providing insights into the transition states and reaction mechanisms that govern selectivity. nih.gov

Integration of Lithium-Oxirane Chemistry in Sustainable Chemical Processes

Aligning chemical synthesis with the principles of green chemistry is a global imperative. The integration of lithium-oxirane chemistry into more sustainable processes is an area ripe with opportunity, focusing on atom economy, renewable resources, and energy efficiency.

Detailed Research Findings: A prominent example of sustainable application is the reaction of oxiranes with carbon dioxide (CO₂), a renewable C1 feedstock, to produce cyclic carbonates. chemistryviews.orgnih.gov This reaction is 100% atom-economical and can be catalyzed by various systems, including lithium-based catalysts. nih.govmdpi.com The resulting cyclic carbonates are valuable as green solvents, electrolytes for lithium-ion batteries, and monomers for polycarbonates. chemistryviews.orgnih.govmdpi.com Research is focused on developing more efficient catalysts that can operate under milder conditions and utilize CO₂ directly from industrial flue gases or the atmosphere. nih.gov

The use of bio-based epoxides, derived from renewable resources like vegetable oils and terpenes, is another key strategy for enhancing the sustainability of lithium-oxirane chemistry. nih.gov Coupling these bio-derived oxiranes with lithium reagents allows for the synthesis of valuable chemicals from non-fossil fuel-based starting materials. Additionally, procedural modifications are being explored to reduce environmental impact. This includes the development of catalytic systems that use water as a benign hydrogen source for the reductive opening of epoxides, replacing traditional, hazardous metal hydride reagents like lithium aluminum hydride. acs.org The ultimate goal is to create closed-loop processes that minimize waste and energy consumption. mdpi.comresearchgate.net

Exploration of Lithium-Oxirane Systems for Advanced Materials Synthesis

The unique reactivity of lithium reagents with oxiranes provides a powerful platform for the synthesis of advanced materials with precisely controlled architectures and functionalities. This is particularly evident in the field of polymer science and energy storage.

Detailed Research Findings: Anionic ring-opening polymerization (AROP) of oxiranes, often initiated by organolithium compounds, is a cornerstone for producing well-defined polymers. researchgate.net This technique allows for the synthesis of functional polymers and block copolymers with low polydispersity. researchgate.netrsc.orgacs.org A key material synthesized through this route is poly(ethylene oxide) (PEO) and its derivatives. PEO-based solid polymer electrolytes (SPEs) are critical components in the development of next-generation all-solid-state lithium-ion batteries. mdpi.comrsc.org These SPEs offer potential safety and performance advantages over traditional liquid electrolytes. rsc.org Current research focuses on designing novel PEO-based architectures, such as block copolymers and crosslinked networks, to improve ionic conductivity at ambient temperatures and enhance mechanical stability. mdpi.comrsc.org

The versatility of lithium-initiated AROP also enables the creation of telechelic polymers (polymers with functional end-groups) and star-shaped polymers. researchgate.netrsc.org These materials are valuable in a range of applications, from drug delivery systems to advanced coatings and surfactants. The ability to precisely place functional groups along or at the ends of a polymer chain by reacting living polymeric organolithium compounds with functionalized terminating agents is a significant advantage of this chemistry. allenpress.com Furthermore, the "high entropy" concept is being explored, where multi-elemental compositions, such as high entropy oxides, are being investigated as novel electrode materials for lithium-ion batteries, showing unique structural stability and electrochemical performance. tu-darmstadt.de

Addressing Challenges in Complex Lithium-Oxirane Reaction System Control

Despite the synthetic power of lithium-oxirane chemistry, controlling the complex reaction systems presents significant challenges. Unwanted side reactions, lack of selectivity, and the highly reactive nature of the intermediates can complicate synthetic outcomes.

Detailed Research Findings: A major challenge lies in controlling the reaction pathway. For example, the reaction of a lithiated species with an oxirane can proceed through several competing mechanisms, such as α-lithiation or β-elimination, leading to different product distributions (e.g., ketones versus allylic alcohols). acs.orgresearchgate.net Computational studies have been instrumental in elucidating these competing pathways, showing that both can be operational simultaneously and that the product distribution is highly dependent on the substrate's structure and reaction conditions. acs.orgresearchgate.net

Controlling regioselectivity is another critical aspect, often governed by a delicate balance between kinetic and thermodynamic control. masterorganicchemistry.com The choice of the lithium reagent is crucial; sterically hindered bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP) are often used to favor the kinetically controlled product by deprotonating the less sterically hindered position. nih.govmasterorganicchemistry.com However, ensuring complete kinetic control can be difficult, as equilibration to the more stable thermodynamic product can occur if reaction temperatures are not strictly maintained. masterorganicchemistry.comnih.gov

In the context of lithium-based batteries, which often involve electrolytes containing cyclic carbonates derived from oxiranes, parasitic reactions at the electrode-electrolyte interface pose a major challenge. acs.org The decomposition of the electrolyte and the formation of an unstable solid electrolyte interphase (SEI) can lead to capacity fade and safety issues. acs.orgnih.govresearchgate.net Understanding and mitigating these degradation pathways through the design of more stable electrolyte formulations and protective coatings is a key area of ongoing research. gatech.edu Advanced in-situ spectroscopic and microscopic techniques are being employed to probe these complex interfacial reactions in real-time.

Q & A

Basic Research Questions

Q. What experimental methods are recommended for determining oxirane oxygen content in epoxidized compounds, and how are theoretical values validated?

  • Methodological Answer : Use the AOCS Official Method Cd 9-57 to measure experimental oxirane oxygen (%) via titration. Theoretical values are calculated using the iodine value of the compound (e.g., methyl esters) and validated via stoichiometric equations. Discrepancies between experimental and theoretical values indicate incomplete epoxidation or side reactions .

Q. How do lithium-based nucleophiles facilitate the ring-opening of oxiranes, and what stereochemical outcomes are expected?

  • Methodological Answer : Lithium reagents (e.g., Gilman reagents) attack oxiranes via backside nucleophilic addition, producing anti-opening products. For example, allyl lithium reacts with trans-oxiranes to form stereospecific α-enynes. Experimental validation requires NMR analysis to confirm stereochemistry and monitor intermediate oxiranyllithium dimers .

Q. What safety protocols are critical when handling lithium compounds in oxirane reactions?

  • Methodological Answer : Follow lab-specific SOPs for lithium hydroxide and organolithium reagents, including inert atmosphere use (argon/nitrogen), controlled temperature regimes, and proper waste disposal. Stability studies of oxiranyllithium intermediates should precede large-scale reactions to avoid exothermic decomposition .

Advanced Research Questions

Q. How does the stereochemistry of alkynyloxiranes (cis vs. trans) influence the stability of oxiranyllithium intermediates?

  • Methodological Answer : Cis-alkynyloxiranes form stable oxiranyllithium dimers due to reduced steric hindrance, whereas trans-isomers exhibit elongated C–O bonds and destabilization. Use X-ray crystallography and variable-temperature NMR to study dimerization kinetics and carbenoid formation pathways. Computational models (DFT) can predict steric effects on bond lengths .

Q. What kinetic parameters govern the degradation of oxiranes in acidic media, and how are these modeled experimentally?

  • Methodological Answer : Monitor residual oxirane numbers via FTIR or titration under varying temperatures (e.g., 50–90°C) and formic acid concentrations. Fit data to a pseudo-first-order kinetic model to derive activation energy (Ea) and rate constants. Discrepancies between model predictions and experimental results may indicate mass transfer limitations or catalyst deactivation .

Q. How can contradictions in reported reaction pathways of lithium-oxirane systems be resolved?

  • Methodological Answer : Reconcile conflicting mechanisms (e.g., dimerization vs. carbenoid pathways) by isolating intermediates via cryogenic trapping (-78°C) and characterizing them using EXSY NMR or ESI-MS. Compare regioselectivity trends across substrates (e.g., aryl vs. alkyl oxiranes) to identify electronic vs. steric dominance .

Q. What strategies improve the reproducibility of lithium-mediated oxirane rearrangements in multi-step syntheses?

  • Methodological Answer : Standardize reaction conditions (solvent purity, moisture levels, lithium source) and characterize all intermediates (e.g., spiro-oxiranes) via HPLC and HRMS. Publish full experimental details, including failed attempts, in supplementary materials to aid replication .

Data Analysis & Presentation Guidelines

Q. How should large datasets from oxirane reaction kinetics be structured for peer-reviewed publication?

  • Methodological Answer : Include raw data (e.g., time-resolved oxirane numbers) in appendices, with processed data (normalized rates, Arrhenius plots) in the main text. Use error bars to represent triplicate measurements and discuss outliers using Grubbs’ test. Reference open-source tools like Python’s SciPy for statistical validation .

Q. What are common pitfalls in interpreting NMR data for lithium-oxirane intermediates?

  • Methodological Answer : Avoid misassigning dimer peaks by comparing experimental spectra with simulated chemical shifts (e.g., using ACD/Labs). Paramagnetic impurities from lithium residues can broaden signals; filter samples through celite and reacquire spectra .

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